5-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-2-METHOXYPHENYL ACETATE
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Overview
Description
5-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-2-METHOXYPHENYL ACETATE is a complex organic compound characterized by its unique pyrrolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-2-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolopyridine core, followed by functionalization to introduce the methoxyphenyl acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-2-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-2-METHOXYPHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}ACETIC ACID: This compound shares a similar pyrrolopyridine core but differs in its functional groups.
3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PIPERIDINE-2,6-DIONE: Another related compound with a piperidine moiety, used in PROTAC research.
Uniqueness
5-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-2-METHOXYPHENYL ACETATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl acetate group differentiates it from other similar compounds, potentially leading to unique applications and activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[5-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-9(19)23-13-8-10(5-6-12(13)22-2)18-15(20)11-4-3-7-17-14(11)16(18)21/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRCMRIRCDGIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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